molecular formula C27H30O7 B1678885 Nimbolide CAS No. 25990-37-8

Nimbolide

Número de catálogo B1678885
Número CAS: 25990-37-8
Peso molecular: 466.5 g/mol
Clave InChI: JZIQWNPPBKFOPT-LSYMHUITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nimbolide is a triterpene compound that can be isolated from neem (Azadirachta indica). It possesses anticancer and antiproliferative activity . Nimbolide was recently found to inhibit the poly(ADP)-ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 .


Synthesis Analysis

Nimbolide and its analogues can be synthesized through a late-stage coupling strategy. This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of nimbolide and its analogues .


Molecular Structure Analysis

Nimbolide has a molecular formula of C27H30O7 and an average mass of 466.523 Da .


Chemical Reactions Analysis

Nimbolide reacts covalently with C8 of RNF114 . It also undergoes sulfonyl hydrazone-mediated etherification and a radical cyclization .


Physical And Chemical Properties Analysis

Nimbolide has a density of 1.3±0.1 g/cm3, a boiling point of 608.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Aplicaciones Científicas De Investigación

4. Anticancer Compound

  • Application Summary: Nimbolide, a limonoid present in the leaves of the neem tree (Azadirachta indica), is an anticancer compound against a panel of human cancer cell lines .
  • Methods of Application: The study involved the extraction and purification of nimbolide from the leaves of the neem tree through microwave-assisted extraction (MAE) coupled with a chromatographic technique .
  • Results: The study found that nimbolide has potential anticancer properties against a variety of human cancer cell lines .

5. Inhibition of PARP1

  • Application Summary: Nimbolide was found to inhibit the poly(ADP)-ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114, inducing the ‘supertrapping’ of both PARylated PARP1 and PAR-dependent DNA-repair factors .
  • Methods of Application: The study involved the synthesis of nimbolide and its analogues through a late-stage coupling strategy, using a sulfonyl hydrazone-mediated etherification and a radical cyclization .
  • Results: The broad generality of the synthetic strategy allowed access to a variety of analogues with their preliminary cellular cytotoxicity and PARP1 trapping activity reported .

6. Reduction of Neuroinflammation

  • Application Summary: Nimbolide, a limonoid compound found in the neem plant, was investigated for effects on neuroinflammation in BV-2 microglia activated with lipopolysaccharide (LPS) .
  • Methods of Application: Cultured BV-2 cells were treated with nimbolide (125, 250 and 500 nM) followed by stimulation with LPS (100 ng/ml) .
  • Results: Nimbolide caused a significant reduction in the levels of TNFα, IL-6, IFNγ, NO/iNOS and PGE 2 /COX-2 in LPS-activated BV-2 cells. It also reduced cellular ROS generation and elevated protein levels of HO-1 and NQO-1 .

Safety And Hazards

Nimbolide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Nimbolide and its analogues represent an opportunity to develop novel agents as the second generation PARP1-targeting agents for the treatment of BRCA-deficient cancers . There is also a re-emergence of interest in the use of plant-derived compounds like nimbolide .

Propiedades

IUPAC Name

methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIQWNPPBKFOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

CAS RN

25990-37-8
Record name Nimbolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimbolide
Reactant of Route 2
Nimbolide
Reactant of Route 3
Reactant of Route 3
Nimbolide
Reactant of Route 4
Nimbolide
Reactant of Route 5
Nimbolide
Reactant of Route 6
Nimbolide

Citations

For This Compound
4,160
Citations
LN Bodduluru, ER Kasala, N Thota, CC Barua, R Sistla - Toxicology in Vitro, 2014 - Elsevier
… that nimbolide inhibits tumorigenesis and metastasis without any toxicity and unwanted side effects. Nimbolide … This review focuses on the anticancer biology of nimbolide with main …
Number of citations: 90 www.sciencedirect.com
L Wang, J Zhang, PS Ong, WL Thuya, R Soo… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… nimbolide for first-in-human clinical trials. In this review, we will provide a comprehensive summary for the current status of nimbolide … of application of nimbolide as a therapeutic agent …
Number of citations: 54 www.ncbi.nlm.nih.gov
P Elumalai, J Arunakaran - Genomics & informatics, 2014 - ncbi.nlm.nih.gov
… Nimbolide decreased cell viability, with an IC50 ranging from 4 to 10 µM and … of nimbolide against a panel of human cancer cell lines. Treatment of cells with 0.5-5.0 µM nimbolide …
Number of citations: 53 www.ncbi.nlm.nih.gov
JN Spradlin, X Hu, CC Ward, SM Brittain… - Nature chemical …, 2019 - nature.com
… nimbolide reacts with a novel functional cysteine crucial for substrate recognition in the E3 ubiquitin ligase RNF114. Nimbolide … We further demonstrate that nimbolide can be harnessed …
Number of citations: 286 www.nature.com
P Elumalai, DN Gunadharini, K Senthilkumar… - Toxicology letters, 2012 - Elsevier
… The molecular mechanisms involved in the apoptotic activity exerted by nimbolide were … effect of nimbolide was assessed by MTT assay. Apoptosis induction by nimbolide treatment was …
Number of citations: 240 www.sciencedirect.com
E Cohen, GB Quistad, JE Casida - Life sciences, 1996 - Elsevier
… The most potent of these limonoids is nimbolide with an IC 50 … Nimbolide at 10 μM acts rapidly in the neuroblastoma cells to … At 5 μM nimbolide, the cells become elongated and assume …
Number of citations: 132 www.sciencedirect.com
MR Wylie, IH Windham, FC Blum, H Wu… - Journal of …, 2022 - Elsevier
… extract and nimbolide were both effective against H. pylori biofilms. Nimbolide exhibited no … The bactericidal activity of nimbolide was time- and dose-dependent, independent of active …
Number of citations: 16 www.sciencedirect.com
S Nagini, R Nivetha, M Palrasu… - Journal of medicinal …, 2021 - ACS Publications
… of nimbolide with particular emphasis on the anticancer effects. We summarize the evidence for the modulatory effects of nimbolide on … Finally, we analyze the efficacy of nimbolide as a …
Number of citations: 26 pubs.acs.org
PGK Kigodi, G Blaskó, Y Thebtaranonth… - Journal of natural …, 1989 - ACS Publications
The reisolation of nimbolide [1] from Azadirachta indica of Tanzanian origin and theisolation and structure elucidation of a new limonoid, 28-deoxonimbolide [2], from the same plant …
Number of citations: 98 pubs.acs.org
R Subramani, E Gonzalez, A Arumugam, S Nandy… - Scientific reports, 2016 - nature.com
… Nimbolide, an active molecule isolated from Azadirachta indica, has been reported to … properties of nimbolide against pancreatic cancer. Our data reveal that nimbolide induces …
Number of citations: 149 www.nature.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.